Dimethomorph

Catalog No.
S1546081
CAS No.
113210-98-3
M.F
C21H22ClNO4
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethomorph

CAS Number

113210-98-3

Product Name

Dimethomorph

IUPAC Name

(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14-

InChI Key

QNBTYORWCCMPQP-JXAWBTAJSA-N

SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500
Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5

Synonyms

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine, dimethomorph, dimethomorph, (E)-, dimethomorph, (E)-isomer, dimethomorph, (Z)-, dimethomorph, (Z)-isomer

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC

The exact mass of the compound Z-Dimethomorph is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water (mg/l at 20 °c): 81.1 at ph 4; 49.2 at ph 7; 41.8 at ph 9solubility (g/l at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for e,z, in g/l)solubility of z-isomer (g/l, 20-23 °c): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. solublity of e-isomer: in acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholine fungicide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethomorph is a systemic cinnamic acid amide (CAA) fungicide (FRAC Group 40) utilized primarily as an active ingredient for controlling oomycete pathogens such as Phytophthora and Plasmopara. It operates by specifically inhibiting cell wall biosynthesis through the disruption of the cellulose synthase-like gene (PiCesA3), a mechanism distinct from traditional sterol or nucleic acid inhibitors[1]. From a procurement and formulation perspective, Dimethomorph is characterized by its high hydrolytic stability (stable for >5 years under dark conditions), low aqueous solubility (~18-19 mg/L at pH 5-7), and strong translaminar movement [2]. It is highly valued by agrochemical formulators as a critical rotational or combination active ingredient to manage widespread field resistance against older phenylamide classes, offering both preventative and curative action in modern crop protection portfolios [3].

Substituting Dimethomorph with older systemic fungicides like Metalaxyl (a phenylamide) or broad-spectrum protectants like Mancozeb compromises modern formulation efficacy and resistance management. Metalaxyl substitution frequently results in field failures because Phytophthora populations have developed high target-site resistance, often requiring >100 mg/L to achieve 50% growth inhibition, whereas Dimethomorph remains highly active at <1 mg/L[1]. Conversely, replacing Dimethomorph with Mancozeb sacrifices systemic and translaminar curative properties; Mancozeb acts only as a surface protectant and requires significantly higher active ingredient loading (EC50 ~2.9-5.0 µg/mL) compared to Dimethomorph's high intrinsic potency (EC50 ~0.16-0.30 µg/mL) [2]. Furthermore, substituting with other CAA-class agents like Mandipropamid alters the formulation's physical chemistry, as Dimethomorph's specific E/Z isomer mixture and established cyclodextrin-inclusion capabilities provide unique pathways for developing water-based, low-solvent suspension concentrates [3].

Efficacy Rescue in Phenylamide-Resistant Pathogen Strains

In populations of Phytophthora palmivora demonstrating high resistance to standard phenylamide fungicides, Dimethomorph maintains exceptional inhibitory activity. Assays measuring the 50% effective concentration (EC50) for mycelial growth showed that while Metalaxyl failed to control resistant isolates (EC50 > 100 mg/L), Dimethomorph successfully inhibited growth with an EC50 of < 1 mg/L [1].

Evidence DimensionMycelial growth inhibition (EC50)
Target Compound DataDimethomorph: < 1 mg/L
Comparator Or BaselineMetalaxyl (Phenylamide): > 100 mg/L
Quantified Difference>100-fold higher potency in resistant strains
ConditionsIn vitro mycelial growth assay on clarified V8 juice agar using resistant P. palmivora isolates

Procuring Dimethomorph is essential for formulating agrochemicals targeted at regions where historical Metalaxyl overuse has rendered phenylamide-based products ineffective.

Formulation Solubility Enhancement via Cyclodextrin Inclusion

Dimethomorph's inherently low aqueous solubility can be engineered for water-based formulations without heavy organic solvents. Phase-solubility experiments demonstrated that forming an inclusion complex with β-cyclodextrin (β-CD) increased Dimethomorph's water solubility 2-fold, from a baseline of 0.48 mM to 0.97 mM in the presence of 6 mM β-CD. This complexation also improved its fungicidal activity against P. capsici, lowering the EC50 from 0.44 µg/mL to 0.305 µg/mL[1].

Evidence DimensionAqueous solubility and in vitro efficacy (EC50)
Target Compound DataDimethomorph-β-CD complex: 0.97 mM solubility; EC50 0.305 µg/mL
Comparator Or BaselineUnformulated Dimethomorph: 0.48 mM solubility; EC50 0.44 µg/mL
Quantified Difference100% increase in aqueous solubility and ~30% improvement in intrinsic potency
ConditionsPhase-solubility method with 6 mM β-CD and in vitro bioassay against Phytophthora capsici

Allows chemical buyers and formulators to develop low-cost, water-based green formulations that avoid volatile organic solvents while boosting bioavailability.

Asexual Stage Efficacy vs. Cyazofamid

When evaluated against the asexual reproductive stages of Phytophthora capsici, Dimethomorph exhibits comprehensive suppression where other modern fungicides show vulnerability. While the QiI fungicide Cyazofamid faced intermediate resistance in suppressing sporangial production (with EC50 values reaching 10 µg/mL or higher in some populations), Dimethomorph maintained strict control with an average EC50 of 0.46 µg/mL for sporangial production and 0.24 µg/mL for mycelial growth [1].

Evidence DimensionSporangial production inhibition (EC50)
Target Compound DataDimethomorph: 0.46 µg/mL
Comparator Or BaselineCyazofamid: > 10 µg/mL (intermediate resistance observed)
Quantified Difference>20-fold higher efficacy in suppressing sporangial production
ConditionsIn vitro asexual stage assays on P. capsici isolates from vegetable crops

Guarantees that the formulated product will effectively halt secondary disease cycles by preventing sporangia formation, a critical requirement for epidemic control in field applications.

Intrinsic Potency vs. Multi-Site Contact Protectants

Compared to traditional multi-site contact fungicides, Dimethomorph requires significantly lower active ingredient concentrations to achieve pathogen control. Against Phytophthora infestans isolates, Dimethomorph demonstrated an EC50 range of 0.16–0.30 µg/mL. In contrast, the standard multi-site protectant Mancozeb required an EC50 of 2.9–5.0 µg/mL to achieve the same level of mycelial inhibition[1].

Evidence DimensionMycelial growth inhibition (EC50)
Target Compound DataDimethomorph: 0.16–0.30 µg/mL
Comparator Or BaselineMancozeb: 2.9–5.0 µg/mL
Quantified Difference~16 to 18-fold higher intrinsic potency
ConditionsIn vitro sensitivity assays on P. infestans isolates collected from infected potato leaves

Enables procurement teams to design high-efficiency, low-dose formulations that reduce overall chemical loading on crops while providing systemic protection that contact fungicides lack.

Resistance-Breaking Agrochemical Formulations

Because Dimethomorph maintains an EC50 < 1 mg/L against strains where Metalaxyl fails (>100 mg/L), it is a highly effective active ingredient for formulating suspension concentrates (SC) or water-dispersible granules (WG) targeted at regions with documented phenylamide resistance. It is routinely procured to rescue late blight and downy mildew management programs [1].

Water-Based 'Green' Fungicide Development

Leveraging its ability to form inclusion complexes with β-cyclodextrin—which doubles its aqueous solubility to 0.97 mM and lowers its EC50—Dimethomorph is highly suitable for R&D teams developing environmentally friendly, water-based pesticide formulations that eliminate the need for volatile organic solvents [2].

Comprehensive Lifecycle Disruption Sprays

Due to its >20-fold higher efficacy in suppressing asexual reproductive stages (EC50 0.46 µg/mL for sporangial production) compared to alternatives like Cyazofamid, Dimethomorph is a highly reliable choice for preventative formulations designed to halt secondary infection cycles in high-value vegetable crops [3].

Physical Description

Colorless odorless solid; [Merck Index]

Color/Form

Colorless to grey crystalline powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

387.1237359 g/mol

Monoisotopic Mass

387.1237359 g/mol

Heavy Atom Count

27

Density

Bulk density: 1318 kg/cu m (20 °C)

LogP

log Kow = 2.63 (E)-isomer; 2.73 (Z)-isomer (both 20 °C)

Odor

Odorless

Melting Point

127-148 °C
MP: 125-149 °C

UNII

37V7980RBV

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.

Vapor Pressure

0.00000001 [mmHg]
Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C)
7.39X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

113210-98-3
110488-70-5

Absorption Distribution and Excretion

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. For all treatment protocols, most (80-90%) of the radiolabel administered was excreted in the feces. A considerably smaller amount (6-16%) was excreted in the urine and only minimal levels (0.1-0.4%) were detected in the organs and tissues. Rapid absorption may be inferred by the rapid excretion of metabolites in the urine and bile. Saturation of absorption following single high doses (500 mg/kg) was indicated by large amounts (50%) of radioactivity in the feces being associated with parent compound. For low- or highdose treatment, urinary excretion in female rats tended to be greater (up to 2-fold in low-dose rats) than that of male rats. Retention of dimethomorph or (14)C-dimethomorph-derived radioactivity was generally 1% for most tissues although the liver exhibited slightly higher levels (1.4%) and higher levels in the gastrointestinal tract organs were due to radioactivity in the lumenal contents.

Metabolism Metabolites

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ... Urinary metabolites resulted from demethylation of the dimethoxyphenyl ring and oxidation of the morpholine ring. ...Biliary metabolites accounted for most of the fecal excretion following low-dose treatment. The major biliary metabolites were glucuronides of one and possibly two of the compounds produced by demethylation of the dimethoxyphenyl ring. The report provided a proposed metabolic pathway for dimethomorph.
In rats, the major route of metabolism is demethylation of one of the dimethoxy groups or by oxidation of one of the CH2 groups (ortho- or meta-position) of the morpholine ring.

Associated Chemicals

E-Dimethomorph; 113210-97-2
Z-Dimethomorph; 113210-98-3

Wikipedia

Dimethomorph

Biological Half Life

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ...Biliary excretion exhibited first-order kinetics with a lowdose (10 mg/kg) half-life of approximately three hours and a high-dose (500 mg/kg) half-life of 11 hours for males and about 6 hours for females.

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Dimethomorph is produced by Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride, followed by condensation with triethyl phosphonoacetate in the presence of a base such as sodium hydride in dimethoxyethane. The resulting ethyl cinnamate is then converted to the correspondingmorpholide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies dimethomorph (technical grade) as Class III: slightly hazardous; Main Use: fungicide, other than for seed treatment.
Fungicidal activity is primarily associated with the Z isomer.
Only the (Z)- isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the (E)-isomer in practice.
Composition: (E) isomer to (Z) isomer ratio is 1:1.

Analytic Laboratory Methods

An analytical method for the determination of dimethomorph [(E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine] residues in dried hops was developed utilizing liquid-liquid partitioning, automated gel permeation chromatography (GPC), Florisil and aminopropyl solid phase extraction (SPE) column cleanups, and gas chromatography (GC) with mass selective detection (MSD). Method validation recoveries from dried hops ranged from 79 to 103% over four levels of fortification (0.1, 1.0, 5.0, and 20 ppm). Control and dimethomorph-treated hop samples collected from three field sites had residue levels of <0.10 and 4.06-17.32 ppm, respectively. The method was validated to the limit of quantitation at 0.10 ppm. The limit of detection for this method was 0.045 ppm.
Product analysis by high performance liquid chromatography.

Storage Conditions

Store in secure, well ventilated building away from food and feed and out of reach of children.
Do not contaminate water, food or feed by storage or disposal. ... Store in a cool, well-ventilated area. Do not allow to become overheated in storage. Keep container closed when not in use. /Acrobat 50WP Fungicide/

Interactions

... /It was reported/ that a mixture of widely used pesticides can produce combined AR antagonist effects that exceed the responses elicited by the most potent component alone in a predictable manner.

Stability Shelf Life

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight.

Dates

Last modified: 08-15-2023

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